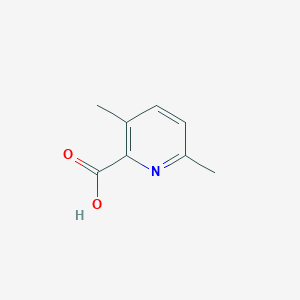

3,6-Dimethylpicolinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of DMPA involves several steps. One method involves treating DMPA with N,N’-carbonyldiimidazole and 5-aminotetrazole . The crude product obtained is then recrystallized from a mixture of dimethylformamide and ethanol .Molecular Structure Analysis

DMPA contains a total of 20 bonds; 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .Physical And Chemical Properties Analysis

DMPA contains a total of 20 bonds; 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .Applications De Recherche Scientifique

1. Double Decarboxylative Coupling Reactions of Carboxylic Acids

- Summary of Application : 3,6-Dimethylpicolinic acid is used in double decarboxylative coupling reactions of carboxylic acids. This is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .

- Methods of Application : This synthetic strategy utilizes carboxylic acids as easily accessible, non-toxic, and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product . It avoids the use of toxic organic halides or organometallic reagents which are normally involved in traditional coupling reactions .

- Results or Outcomes : This new methodology has been successfully applied to efficient construction of all six kinds of C–C bonds [i.e., C (sp3)–C (sp3), C (sp3)–C (sp2), C (sp3)–C (sp), C (sp2)–C (sp2), C (sp2)–C (sp), and C (sp)–C (sp)], demonstrating the general applicability of this synthetic approach .

2. Picolinic Acid Catabolism in Alcaligenes faecalis JQ135

- Summary of Application : 3,6-Dimethylpicolinic acid is used in the study of picolinic acid catabolism in Alcaligenes faecalis JQ135 .

- Methods of Application : A novel decarboxylase, PicC, was identified to be responsible for the decarboxylation of 3,6-dihydroxypicolinic acid (3,6DHPA) to 2,5-dihydroxypyridine . PicC was found to form a monophyletic group in the phylogenetic tree constructed using PicC and related proteins .

- Results or Outcomes : PicC was shown to catalyze the decarboxylation of 3,6DHPA to 2,5-dihydroxypyridine . The Km and kcat toward 3,6DHPA were observed to be 13.44 μM and 4.77 s−1, respectively .

3. The cGAS-STING Pathway in Cardiovascular Diseases

- Summary of Application : The cGAS-STING signaling pathway, an important component of the innate immune system, is involved in the development of several diseases. Ectopic DNA-induced inflammatory responses are involved in several pathological processes .

- Methods of Application : The DNA fragments released into the cytoplasm are sensed by the sensor cGAS to initiate immune responses through the bridging protein STING .

- Results or Outcomes : Many recent studies have revealed a regulatory role of the cGAS-STING signaling pathway in cardiovascular diseases (CVDs) such as myocardial infarction, heart failure, atherosclerosis, and aortic dissection/aneurysm .

4. Inotuzumab Ozogamicin for the Treatment of Adult Acute Lymphoblastic Leukemia

- Summary of Application : Inotuzumab ozogamicin (INO) is an anti-CD22 antibody-drug conjugate that was first evaluated in B-cell lymphomas but was subsequently shown to be highly effective in acute lymphoblastic leukemia (ALL) .

- Methods of Application : INO improved response rates and survival in a randomized study in adults with relapsed/refractory B-cell ALL, leading to its regulatory approval in the United States in 2017 .

- Results or Outcomes : Subsequent studies with INO administered in combination with chemotherapy and/or blinatumomab both in the frontline and salvage settings have yielded promising results .

5. Anticancer Activities of Re(I) Picolinic Acid

- Summary of Application : The in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells have been explored .

- Methods of Application : Fifteen rhenium (I) tricarbonyl complexes of the form fac - [Re ( N,O’ ) (CO) 3 (X)], where N,O’ -bidentate ligand = 2-picolinic acid (Pico); 3,5-difluoropyridine-2-carboxylic acid (Dfpc); 3-trifluoromethyl-pyridine-2-carboxylic acid (Tfpc) and X = H 2 O; pyrazole (Pz); pyridine (Py); imidazole (Im); and methanol (CH 3 OH) were synthesized using the ‘2 + 1’ mixed ligand approach .

- Results or Outcomes : The in vitro biological screening on Vero (healthy mammalian), HeLa (cervical carcinoma) and A549 (lung cancer) cells revealed one toxic complex, fac- [Re (Pico) (CO) 3 (H 2 O)], with respective LC 50 values of 9.0 ± 0.9, 15.8 ± 4.9 (SI = 0.570) and 20.9 ± 0.8 (SI = 0.430) μg/mL .

6. Inhibitor of Enveloped Virus Entry

- Summary of Application : Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo .

- Methods of Application : Picolinic acid (PA) is a tryptophan metabolite endogenously produced in mammals. It inhibits enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

- Results or Outcomes : PA exhibits promising antiviral activity against SARS-CoV-2 and IAV in pre-clinical animal models .

Safety And Hazards

Propriétés

IUPAC Name |

3,6-dimethylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-4-6(2)9-7(5)8(10)11/h3-4H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPLAIQJEYPASJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00527989 |

Source

|

| Record name | 3,6-Dimethylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00527989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dimethylpicolinic acid | |

CAS RN |

83282-46-6 |

Source

|

| Record name | 3,6-Dimethylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00527989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(4-chlorophenyl)thiomethyl]benzoate](/img/structure/B1317065.png)

![3-[(4-Bromophenyl)sulfonylmethyl]benzoic acid](/img/structure/B1317066.png)

![3-([(4-Bromophenyl)sulfanyl]methyl)benzoic acid](/img/structure/B1317082.png)

![Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1317093.png)